molecular formula C20H26O3 B1244267 Salviasperanol

Salviasperanol

Cat. No. B1244267
M. Wt: 314.4 g/mol
InChI Key: VXUXNHPMVRNGFN-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salviasperanol is a natural product found in Salvia aspera with data available.

Scientific Research Applications

1. Salviasperanol in Diabetes Management Salviasperanol, prominently found in Salvia miltiorrhiza (SM), has been recognized for its potential as an alternative management strategy for diabetes. The pharmacological activities of SM against diabetes and its complications are achieved through the improvement of redox homeostasis and the inhibition of apoptosis and inflammation. The anti-diabetic effects are facilitated by the modulation of numerous signaling pathways and the influence of various molecular components, such as VEGF, NOS, AGEs, and PPAR expression. The main ingredients of SM, including salvianolic acids and diterpenoid tanshinones, have been well-studied in diabetic animals, and toxicity studies support the herb's tolerability (Jia et al., 2019).

2. Cardiovascular and Cerebrovascular Protective Properties Salviasperanol and its source, Salvia miltiorrhiza, have been extensively applied in treating coronary heart diseases and cerebrovascular diseases. These compounds exhibit significant cardiovascular and cerebrovascular protective effects, which are supported by pharmacological studies focusing on antioxidative, neuroprotective, antifibrotic, anti-inflammatory, and antineoplastic activities. The therapeutic properties of salviasperanol are believed to be due to its diverse chemical components, including diterpenoid quinones, hydrophilic phenolic acids, and essential oils (Su et al., 2015).

3. Anti-Cancer Potential Salviasperanol, particularly from Salvia miltiorrhiza, displays diverse anticancer properties attributable to its diterpene and phenolic content. Salvia compounds have been observed to disrupt cell cycles, induce apoptosis in tumor cells, enhance immune activities, and inhibit proliferation, invasion, angiogenesis, and metastasis of cancer cells. These compounds regulate most cancer hallmarks defined by Hanahan and Weinberg, with the same class of phytometabolite exerting anticancer activity via multiple pathways. The ADME/T properties and pharmacokinetic behaviors of some phytometabolites have been revealed, and fluorescent probes are valuable tools for screening substrates, inhibitors, or inducers of drug-metabolizing enzymes/transporters from Salvia phytometabolites (Hao et al., 2018).

4. Neuroprotective and Cognitive Enhancement Effects Salvia species, including Salvia officinalis and Salvia lavandulaefolia, have long been used in traditional herbal remedies to enhance memory and cognitive functions. Pharmacological actions of these species on healthy subjects and patients with cognitive decline have been investigated. Studies demonstrate that Salvia species exert beneficial effects by enhancing cognitive performance in both healthy individuals and patients with dementia or cognitive impairment. However, further scientific research and well-designed clinical trials are necessary to fully understand and substantiate the cognitive enhancement properties of Salvia species (Miroddi et al., 2014).

properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(1S,9S)-12,12-dimethyl-6-propan-2-yl-16-oxatetracyclo[7.6.1.01,11.03,8]hexadeca-3,5,7,10-tetraene-4,5-diol

InChI

InChI=1S/C20H26O3/c1-11(2)12-8-13-14(18(22)17(12)21)10-20-7-5-6-19(3,4)16(20)9-15(13)23-20/h8-9,11,15,21-22H,5-7,10H2,1-4H3/t15-,20-/m0/s1

InChI Key

VXUXNHPMVRNGFN-YWZLYKJASA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C[C@@]34CCCC(C3=C[C@@H](C2=C1)O4)(C)C)O)O

Canonical SMILES

CC(C)C1=C(C(=C2CC34CCCC(C3=CC(C2=C1)O4)(C)C)O)O

synonyms

salviasperanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salviasperanol
Reactant of Route 2
Salviasperanol
Reactant of Route 3
Salviasperanol
Reactant of Route 4
Salviasperanol
Reactant of Route 5
Salviasperanol
Reactant of Route 6
Salviasperanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.